Tazarotene-d8

Description

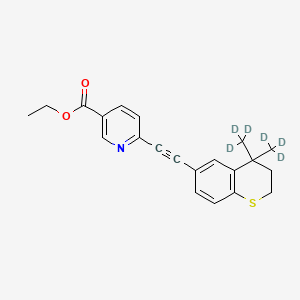

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tazarotene-d8: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Tazarotene-d8 in modern analytical research, particularly in the fields of pharmacokinetics and dermatopharmacology. As a deuterated analog of the third-generation retinoid, Tazarotene, this compound serves as an indispensable tool for the precise quantification of Tazarotene and its active metabolite, tazarotenic acid, in complex biological matrices. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures the accuracy and reliability of bioanalytical data, which is critical for drug development and clinical research.

The Core Utility of this compound: An Internal Standard

In quantitative analysis, particularly in pharmacokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response. This compound, being structurally identical to Tazarotene but with a higher mass due to the deuterium atoms, co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate quantification of Tazarotene even at low concentrations in complex biological samples like plasma and skin homogenates.

Tazarotene's Mechanism of Action: A Brief Overview

Tazarotene is a prodrug that is rapidly hydrolyzed in biological systems to its active form, tazarotenic acid. Tazarotenic acid is a selective agonist for retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes. The binding of tazarotenic acid to these nuclear receptors leads to the modulation of gene expression, which in turn influences cellular proliferation, differentiation, and inflammation. This mechanism of action is central to Tazarotene's therapeutic effects in skin disorders such as psoriasis and acne.

Data Presentation: Bioanalytical Method Validation Parameters

The following tables summarize the typical quantitative data from a validated LC-MS/MS method for the simultaneous determination of Tazarotene and its active metabolite, tazarotenic acid, in a biological matrix, using this compound as an internal standard. The data presented here is a composite representation from various published methodologies.

Table 1: Linearity and Sensitivity of the Analytical Method

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Tazarotene | 0.1 - 100 | 0.1 | > 0.99 |

| Tazarotenic Acid | 0.5 - 500 | 0.5 | > 0.99 |

Table 2: Accuracy and Precision of the Analytical Method

| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Tazarotene | Low | 0.3 | 95 - 105 | < 15 |

| Mid | 50 | 98 - 102 | < 10 | |

| High | 80 | 97 - 103 | < 10 | |

| Tazarotenic Acid | Low | 1.5 | 96 - 104 | < 15 |

| Mid | 250 | 99 - 101 | < 10 | |

| High | 400 | 98 - 102 | < 10 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Tazarotene | Low | 85 - 95 | 90 - 110 |

| High | 88 - 98 | 92 - 108 | |

| Tazarotenic Acid | Low | 82 - 92 | 88 - 112 |

| High | 85 - 95 | 91 - 109 | |

| This compound | Mid | 87 - 97 | 93 - 107 |

Experimental Protocols

Detailed Methodology for the Quantification of Tazarotene and Tazarotenic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established and validated methods in the scientific literature.

1. Preparation of Stock and Working Solutions:

-

Tazarotene and Tazarotenic Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tazarotene and Tazarotenic Acid reference standards in 10 mL of methanol, respectively.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at the desired concentrations. The working solution for the internal standard is typically prepared at a concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Tazarotene: Precursor ion > Product ion (specific m/z values to be determined during method development)

-

Tazarotenic Acid: Precursor ion > Product ion (specific m/z values to be determined during method development)

-

This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

-

4. Data Analysis:

-

The concentrations of Tazarotene and Tazarotenic Acid in the samples are calculated from the peak area ratios of the analyte to the internal standard using a calibration curve constructed with the prepared standards.

Mandatory Visualizations

Signaling Pathway of Tazarotene

Experimental Workflow for Bioanalysis

Tazarotene-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tazarotene-d8, a deuterated analog of the third-generation topical retinoid, Tazarotene. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and pathway visualizations to support further investigation and application of this compound.

Core Compound Data

This compound is a valuable tool in pharmacokinetic and metabolic studies due to the incorporation of deuterium atoms, which can alter its metabolic profile and allows for its use as an internal standard in analytical assays. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1246815-76-8 | [1][2] |

| Molecular Formula | C₂₁H₁₃D₈NO₂S | [2] |

| Molecular Weight | 359.51 g/mol | [2] |

| Alternate Molecular Weight | 357.5 g/mol (Computed) | [3] |

| Synonyms | AGN 190168-d8, Tazorac-d8, Zorac-d8 | [2] |

Mechanism of Action and Metabolic Pathway

Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, by esterases in the skin. Tazarotenic acid is a receptor-selective retinoid that binds to retinoic acid receptors (RARs), with a particular affinity for the β and γ subtypes. This binding modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.

The primary metabolic pathway of Tazarotene involves its initial de-esterification to tazarotenic acid. This active metabolite is then further metabolized to sulfoxide and other polar metabolites, which are subsequently eliminated.

Below are visualizations of the signaling and metabolic pathways of Tazarotene.

Experimental Protocols

Detailed methodologies for key experiments related to Tazarotene and its deuterated analog are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions.

Quantification of Tazarotene and Tazarotenic Acid by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tazarotene and its active metabolite, tazarotenic acid, in plasma.

a. Sample Preparation (Plasma)

-

To 200 µL of plasma, add an appropriate internal standard (e.g., this compound for unlabeled Tazarotene analysis).

-

Acidify the plasma samples with 5% glacial acetic acid.

-

Perform liquid-liquid extraction with an organic solvent mixture, such as ethyl ether-cyclohexane (4:1, v/v).

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

c. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tazarotene: Precursor ion > Product ion (specific m/z values to be optimized).

-

Tazarotenic Acid: Precursor ion > Product ion (specific m/z values to be optimized).

-

This compound (Internal Standard): Precursor ion > Product ion (specific m/z values to be optimized).

-

Keratinocyte Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Tazarotene on keratinocyte proliferation.

a. Cell Culture

-

Culture human keratinocytes in an appropriate growth medium and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Seed the keratinocytes into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

b. Treatment

-

Prepare various concentrations of Tazarotene (or tazarotenic acid) in the cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compound.

-

Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

c. MTT Assay

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Retinoic Acid Receptor (RAR) Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of tazarotenic acid for retinoic acid receptors.

a. Reagents and Materials

-

Recombinant human RARα, RARβ, or RARγ.

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).

-

Unlabeled tazarotenic acid and other competitor compounds.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

b. Assay Procedure

-

Prepare a reaction mixture containing the recombinant RAR protein, a fixed concentration of radiolabeled retinoic acid, and varying concentrations of unlabeled tazarotenic acid (or other competitors).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is an essential tool for researchers studying the pharmacology, metabolism, and therapeutic applications of Tazarotene. The data and protocols provided in this guide are intended to facilitate further research and development in this area. The unique properties of this compound make it particularly useful for quantitative bioanalytical assays and for elucidating the metabolic fate of Tazarotene.

References

Synthesis and Isotopic Labeling of Tazarotene-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tazarotene-d8. Tazarotene is a third-generation topical retinoid, and its deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies due to its distinct mass signature.[1] This document details the plausible synthetic pathway, experimental protocols, quantitative data, and the mechanism of action of Tazarotene.

Overview of this compound

This compound is a deuterium-labeled version of Tazarotene where eight hydrogen atoms are replaced by deuterium.[2] This isotopic labeling is highly specific to the two methyl groups at the 4-position of the thiochroman ring.[1][3] The molecular formula of this compound is C₂₁H₁₃D₈NO₂S, with a corresponding increase in molecular weight compared to the unlabeled compound.[1]

Table 1: Physicochemical Properties of Tazarotene and this compound

| Property | Tazarotene | This compound |

| Molecular Formula | C₂₁H₂₁NO₂S | C₂₁H₁₃D₈NO₂S |

| Molecular Weight | 351.46 g/mol | 359.51 g/mol [4] |

| CAS Number | 118292-40-3 | 1246815-76-8[4] |

| Appearance | Light Brown Solid[4] | Not explicitly stated, likely similar to Tazarotene |

| Storage | 2-8°C Refrigerator[4] | 2-8°C Refrigerator |

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of this compound involves a multi-step process culminating in a Sonogashira coupling reaction. The key challenge in the synthesis of this compound is the introduction of the eight deuterium atoms onto the 4,4-dimethylthiochroman core. A plausible and efficient strategy involves the use of a deuterated precursor to introduce the di-(trideuteromethyl) group.

Proposed Synthesis of Deuterated 4,4-Dimethylthiochroman Intermediate

A likely precursor for the gem-di(trideuteromethyl) group is acetone-d6, which is commercially available and can be synthesized by H-D exchange from acetone using heavy water in the presence of a base.[1][2] The synthesis of the deuterated thiochroman intermediate can be envisioned as follows:

-

Preparation of Deuterated Prenyl Bromide (1-bromo-3-methyl-d6-2-butene): Acetone-d6 can be converted to a deuterated tertiary alcohol via a Grignard reaction, followed by dehydration and allylic bromination to yield deuterated prenyl bromide.

-

Alkylation of Thiophenol: Thiophenol is reacted with the deuterated prenyl bromide to form the corresponding deuterated thioether.

-

Intramolecular Friedel-Crafts Cyclization: The deuterated thioether undergoes an acid-catalyzed intramolecular Friedel-Crafts reaction to form 4,4-di(trideuteromethyl)thiochroman.

Final Steps to this compound

Once the deuterated thiochroman core is synthesized, the subsequent steps mirror the established synthesis of Tazarotene:

-

Friedel-Crafts Acylation: The deuterated thiochroman is acylated, typically at the 6-position, with acetyl chloride in the presence of a Lewis acid catalyst.

-

Formation of the Alkyne: The resulting ketone is converted to the terminal alkyne, 6-ethynyl-4,4-di(trideuteromethyl)thiochroman.

-

Sonogashira Coupling: The final step involves the palladium-catalyzed Sonogashira coupling of the deuterated terminal alkyne with ethyl 6-chloronicotinate to yield this compound.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols (Plausible)

The following protocols are based on established methods for the synthesis of Tazarotene and analogous deuteration strategies. Specific yields and reaction conditions for the deuterated compounds are not widely published and should be optimized.

Synthesis of 4,4-di(trideuteromethyl)thiochroman

-

Materials: Acetone-d6, methylmagnesium bromide, sulfuric acid, N-bromosuccinimide (NBS), thiophenol, sodium hydroxide, polyphosphoric acid.

-

Procedure:

-

Step 1 (Grignard Reaction): React acetone-d6 with methylmagnesium bromide in diethyl ether to form 2-methyl-d6-propan-2-ol.

-

Step 2 (Dehydration): Dehydrate the tertiary alcohol using sulfuric acid to yield isobutylene-d6.

-

Step 3 (Allylic Bromination): Treat isobutylene-d6 with NBS to produce 1-bromo-3-methyl-d6-2-butene.

-

Step 4 (Alkylation): React thiophenol with sodium hydroxide to form the thiophenolate anion, followed by alkylation with 1-bromo-3-methyl-d6-2-butene to yield the deuterated thioether.

-

Step 5 (Cyclization): Treat the deuterated thioether with polyphosphoric acid to induce intramolecular Friedel-Crafts cyclization, affording 4,4-di(trideuteromethyl)thiochroman. Purify by column chromatography.

-

Synthesis of this compound

-

Materials: 4,4-di(trideuteromethyl)thiochroman, acetyl chloride, aluminum chloride, diethyl chlorophosphate, lithium diisopropylamide (LDA), ethyl 6-chloronicotinate, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, appropriate solvents.

-

Procedure:

-

Step 1 (Acylation): Acylate 4,4-di(trideuteromethyl)thiochroman with acetyl chloride and aluminum chloride in a suitable solvent (e.g., dichloromethane) to produce 6-acetyl-4,4-di(trideuteromethyl)thiochroman.

-

Step 2 (Alkyne Formation): Convert the ketone to the corresponding enol phosphate using diethyl chlorophosphate and a strong base like LDA. Subsequent elimination yields 6-ethynyl-4,4-di(trideuteromethyl)thiochroman.

-

Step 3 (Sonogashira Coupling): In an inert atmosphere, combine 6-ethynyl-4,4-di(trideuteromethyl)thiochroman and ethyl 6-chloronicotinate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF). The reaction mixture is typically stirred at an elevated temperature until completion.

-

Purification: The crude this compound is purified by column chromatography on silica gel to yield the final product.

-

Quantitative Data and Characterization

Table 2: Analytical and Quantitative Data for this compound

| Parameter | Expected Value/Method | Notes |

| Yield | Variable, dependent on optimization | Yields for multi-step organic syntheses can vary significantly. |

| Isotopic Purity | >98% | Typically determined by mass spectrometry. High isotopic purity is crucial for its use as an internal standard. |

| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 360.18 | An increase of 8 mass units compared to unlabeled Tazarotene ([M+H]⁺ ≈ 352.13).[1] |

| ¹H NMR | Absence of signals for the methyl protons | The characteristic singlet for the two methyl groups in unlabeled Tazarotene will be absent. |

| ¹³C NMR | Shifted and split signals for the deuterated carbons | The signals for the CD₃ carbons will appear as multiplets due to C-D coupling. |

| HPLC Purity | >95% | Essential for use as a reference standard.[1] |

Mechanism of Action of Tazarotene

Tazarotene is a prodrug that is hydrolyzed in vivo to its active metabolite, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ. This binding modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.

Caption: Signaling pathway of Tazarotene.

Conclusion

The synthesis of this compound is a challenging but essential process for the development and clinical evaluation of Tazarotene-based therapies. The key to the synthesis is the efficient incorporation of deuterium into the thiochroman backbone, likely through the use of deuterated starting materials such as acetone-d6. The final product serves as a high-purity internal standard for bioanalytical methods, enabling accurate quantification of Tazarotene and its active metabolite in biological matrices. Further research to publish detailed, optimized protocols and quantitative yields for the synthesis of this compound would be of significant value to the pharmaceutical research community.

References

- 1. ACETONE-D6 synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Buy this compound (EVT-1463977) | 1246815-76-8 [evitachem.com]

- 4. A six-step total synthesis of α-thujone and d6-α-thujone, enabling facile access to isotopically labelled metabolites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Tazarotene-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tazarotene-d8 when used as an internal standard in bioanalytical methods. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of tazarotene and its active metabolite, tazarotenic acid, in biological matrices. This document will detail the pharmacological action of tazarotene, the principles of isotopic dilution with deuterated standards, present detailed experimental protocols, and summarize quantitative data from relevant studies.

The Pharmacological Mechanism of Action of Tazarotene

Tazarotene is a third-generation, receptor-selective topical retinoid. It is a prodrug that is rapidly hydrolyzed in biological systems to its active form, tazarotenic acid. The therapeutic effects of tazarotene are mediated by the binding of tazarotenic acid to retinoic acid receptors (RARs), with a particular selectivity for the beta (RAR-β) and gamma (RAR-γ) subtypes. This interaction modulates the expression of genes involved in cell differentiation, proliferation, and inflammation.

Upon binding to RARs, the tazarotenic acid-RAR complex translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs). This binding influences the transcription of target genes, including the downregulation of markers for hyperproliferation and inflammation, and the upregulation of genes that promote normal cell differentiation.

Mechanism of Action of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for achieving accurate and precise results. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. This compound is a deuterated analog of tazarotene, meaning that eight hydrogen atoms in the tazarotene molecule have been replaced with deuterium atoms. This isotopic substitution is the key to its function as an internal standard.

The mechanism of action of this compound as an internal standard is based on the principle of isotopic dilution . Here's a breakdown of how it works:

-

Near-Identical Chemical and Physical Properties: Deuterium is an isotope of hydrogen with an additional neutron. This extra neutron increases the mass of the molecule but has a negligible effect on its chemical properties. Therefore, this compound has virtually the same polarity, solubility, extraction efficiency, and chromatographic retention time as tazarotene.

-

Co-elution: During liquid chromatography, this compound co-elutes with the unlabeled tazarotene. This is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time in the mass spectrometer's ion source. Matrix effects, such as ion suppression or enhancement, are a major source of variability in LC-MS/MS analysis.

-

Mass-Based Differentiation: While chemically similar, this compound has a higher mass than tazarotene due to the presence of eight deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

-

Correction for Variability: A known amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because it behaves like tazarotene, any loss of analyte during extraction, or any variation in injection volume or ionization efficiency, will be mirrored by a proportional loss or variation in the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of tazarotene and tazarotenic acid.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range | LLOQ | Reference |

| Tazarotene | Minipig Plasma | 10 - 600 pg/mL | 10 pg/mL | |

| Tazarotenic Acid | Minipig Plasma | 10 - 600 pg/mL | 10 pg/mL | [1] |

| Tazarotene | Human Serum | 0.5 - 1000 ng/mL | 0.5 ng/mL | [2] |

| Tazarotenic Acid | Human Serum | 0.25 - 1000 ng/mL | 0.25 ng/mL | [2] |

| Tazarotene | Porcine Skin | 2 - 200 µg/mL | 2 µg/mL | |

| Tazarotenic Acid | Porcine Skin | 2 - 200 µg/mL | 2 µg/mL | [3] |

Table 2: Precision and Accuracy

| Analyte | Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Tazarotene | Minipig Plasma | LLOQ, LQC, MQC, HQC | < 5.2% | < 7.3% | within ± 7.3% | |

| Tazarotenic Acid | Minipig Plasma | LLOQ, LQC, MQC, HQC | < 5.2% | < 7.3% | within ± 7.3% | [1] |

| Tazarotene & Metabolites | Human Serum | Not Specified | < 10% | < 10% | Not Specified | [2] |

| Tazarotene | Porcine Skin | Not Specified | < 15% | < 15% | Not Specified | |

| Tazarotenic Acid | Porcine Skin | Not Specified | < 15% | < 15% | Not Specified | [3] |

Experimental Protocols

The following is a representative, generalized protocol for the quantification of tazarotene in a biological matrix using this compound as an internal standard, based on common practices described in the literature. Specific parameters may need to be optimized for different matrices and instrumentation.

4.1. Materials and Reagents

-

Tazarotene and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Blank biological matrix (e.g., human plasma)

-

Extraction solvent (e.g., methyl tert-butyl ether)

4.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve tazarotene and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the tazarotene stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

4.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate tazarotene from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for tazarotene and this compound.

4.5. Data Analysis

-

Integrate the peak areas for tazarotene and this compound.

-

Calculate the peak area ratio of tazarotene to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of tazarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.

This comprehensive guide illustrates the critical role of this compound as an internal standard in the accurate and precise quantification of tazarotene. Its mechanism of action, rooted in the principles of isotopic dilution, allows for the correction of analytical variability, thereby ensuring the reliability of pharmacokinetic and other bioanalytical studies. The provided data and protocols offer a solid foundation for researchers and scientists working in the field of drug development and analysis.

References

- 1. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

Tazarotene-d8: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for Tazarotene-d8. Given that this compound is a deuterated analog of Tazarotene, this guide synthesizes safety information from the parent compound and applies it to the deuterated form, highlighting its primary application in pharmacokinetic and metabolic research.

Chemical and Physical Properties

This compound is a synthetic retinoid, a deuterated version of Tazarotene, used primarily as an internal standard in analytical methods and in pharmacokinetic studies to trace the metabolism of the drug.[1][2][3] The deuteration is not expected to significantly alter the chemical reactivity or the biological pathways engaged by the molecule compared to Tazarotene.

Table 1: Physical and Chemical Properties of Tazarotene and this compound

| Property | Tazarotene | This compound |

| IUPAC Name | ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | Not available |

| CAS Number | 118292-40-3 | Not available |

| Molecular Formula | C₂₁H₂₁NO₂S | C₂₁H₁₃D₈NO₂S |

| Molecular Weight | 351.46 g/mol | ~359.51 g/mol |

| Appearance | Solid | Solid |

| Solubility | Soluble in organic solvents, insoluble in water | Soluble in organic solvents, insoluble in water |

Safety and Hazard Information

The safety profile of this compound is extrapolated from the extensive data available for Tazarotene. As a retinoid, Tazarotene and its deuterated analog are classified as hazardous substances and potential teratogens.[4]

Table 2: Hazard Identification and Classification (based on Tazarotene)

| Hazard Class | Classification | Precautionary Statement |

| Acute Toxicity (Oral) | Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing organ damage.[4] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation | Causes skin irritation.[4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Reproductive Toxicity | Suspected of damaging the unborn child.[4] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. |

| Hazardous to the Aquatic Environment | Toxic to aquatic life.[4] | P273: Avoid release to the environment. |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Data

Quantitative toxicological data for this compound is not available. The following data for Tazarotene provides a basis for risk assessment.

Table 3: Toxicological Data for Tazarotene

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2 g/kg | |

| Teratogenicity | Rat | Oral | Teratogenic effects observed | [5] |

| Carcinogenicity | Rat | Oral (long-term study) | No indication of increased carcinogenic risks at doses up to 0.125 mg/kg/day.[4] | [4] |

| Skin Irritation | Human | Topical | Mild to moderate irritation | [4] |

Experimental Protocols

This compound is a valuable tool in pharmacokinetic studies. Below are detailed methodologies for key experiments relevant to its use.

Pharmacokinetic Study in Human Subjects (Topical Application)

This protocol is adapted from studies on topical Tazarotene formulations.[6][7][8]

-

Subject Recruitment: Enroll healthy adult volunteers or patients with the target skin condition (e.g., acne vulgaris). Exclude pregnant or lactating females and individuals with a history of sensitivity to retinoids.

-

Dosing: Apply a precise amount (e.g., 2 mg/cm²) of a formulation containing Tazarotene (with a known amount of this compound as an internal standard for analysis) to a defined area of skin (e.g., the face or a 15% body surface area).[6][8]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

LC-MS/MS Analysis:

-

Sample Preparation: Perform protein precipitation and liquid-liquid extraction of the plasma samples.[1][2]

-

Chromatography: Use a C18 column with a gradient elution of a suitable mobile phase (e.g., water:methanol with 0.1% formic acid).[1]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization source operating in selective reaction monitoring (SRM) mode to quantify Tazarotene, its active metabolite Tazarotenic acid, and their deuterated counterparts.[1][2]

-

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for Tazarotenic acid.

In Vitro Skin Permeation Study

This protocol is based on standard methods for assessing the dermal absorption of topical drugs.[9]

-

Skin Preparation: Use excised human or animal (e.g., porcine) skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Dosing: Apply a formulation containing Tazarotene and this compound to the surface of the skin in the donor compartment.

-

Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at a constant temperature (e.g., 32°C).

-

Sampling: At specified time intervals, collect samples from the receptor fluid.

-

Analysis: Quantify the amount of Tazarotene and Tazarotenic acid (and their deuterated forms) in the receptor fluid using a validated LC-MS/MS method.

-

Data Analysis: Calculate the permeation rate and extent of Tazarotene through the skin.

Dermal Irritation and Sensitization Studies

These protocols are based on clinical studies designed to assess the skin tolerability of Tazarotene formulations.[10][11][12][13]

-

Cumulative Irritation Study:

-

Apply patches containing the test substance (this compound formulation), a positive control (e.g., sodium lauryl sulfate), and a negative control (vehicle) to the skin of healthy volunteers for a set period (e.g., 24 hours) daily for several consecutive days (e.g., 21 days).[10][12]

-

After each application, remove the patches and score the skin for signs of irritation (erythema, edema) using a standardized grading scale.[12]

-

-

Contact Sensitization Study:

-

Induction Phase: Repeatedly apply patches with the test substance to the same skin site for several weeks (e.g., 3 weeks).[11]

-

Rest Period: Allow for a 2-week rest period without any applications.[11]

-

Challenge Phase: Apply a single patch with the test substance to a new skin site and evaluate for an allergic contact dermatitis reaction after 48 and 72 hours.[11]

-

Mechanism of Action and Metabolic Pathway

Tazarotene is a prodrug that is rapidly converted to its active form, Tazarotenic acid, by esterases in the skin.[14][15] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, which then act as transcription factors to modulate gene expression.[15][16] This leads to the normalization of keratinocyte differentiation and proliferation and a reduction in inflammation.[16]

Tazarotene Signaling Pathway

Caption: Tazarotene's mechanism of action in a keratinocyte.

Tazarotene Metabolic Pathway

Following topical application, Tazarotene is hydrolyzed to Tazarotenic acid. This active metabolite can be further metabolized in the skin and systemically to sulfoxides, sulfones, and other polar metabolites that are then eliminated.[14][15][17]

Caption: Metabolic pathway of Tazarotene after topical application.

Conclusion

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Tazarotene Cream: Package Insert / Prescribing Info / MOA [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Cumulative irritation potential and contact sensitization potential of tazarotene foam 0.1% in 2 phase 1 patch studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. cdn.mdedge.com [cdn.mdedge.com]

- 13. Dermal sensitization, safety, tolerability, and patient preference of tazarotene 0.045% lotion from five clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 17. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tazarotene-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and research applications of Tazarotene-d8. This deuterated analog of the third-generation retinoid, Tazarotene, serves as a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methodologies.

Commercial Suppliers and Product Specifications

This compound is available from a select number of specialized chemical suppliers. While specific quantitative data such as purity and isotopic enrichment may require direct inquiry or access to a certificate of analysis, the following table summarizes the available information from prominent commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Format | Notes |

| EvitaChem | This compound | 1246815-76-8 | C₂₁H₁₃D₈NO₂S | 359.51 | Not specified | Deuterium labeling on the dimethyl groups of the thiochroman ring.[1] |

| MedChemExpress | This compound | 1246815-76-8 | C₂₁H₁₃D₈NO₂S | 359.51 | Not specified | Labeled as AGN 190168-d8.[2] |

| Pharmaffiliates | This compound | 1246815-76-8 | C₂₁H₁₃D₈NO₂S | 359.51 | Light Brown Solid | Catalogue No.: PA STI 081110.[3] Also offers related deuterated compounds.[3][4] |

| LGC Standards | This compound | 1246815-76-8 | C₂₁H₁₃D₈NO₂S | 359.51 | Not specified | Product Code: TRC-T010052.[5] |

Note: Researchers should always request a certificate of analysis from the supplier to obtain precise data on purity, isotopic enrichment, and any residual solvents.

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), primarily the β and γ isoforms, leading to the modulation of gene expression. This interaction influences cellular differentiation, proliferation, and inflammation.[6][7]

Caption: this compound Signaling Pathway.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Tazarotene and its active metabolite, tazarotenic acid, in biological matrices due to its similar chemical and physical properties and distinct mass.

Objective: To accurately quantify Tazarotene and tazarotenic acid in a biological matrix (e.g., plasma, skin homogenate) using a deuterated internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Tazarotene, tazarotenic acid, and this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Prepare a series of working standard solutions of Tazarotene and tazarotenic acid by serial dilution of the stock solutions to create a calibration curve.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed volume of the this compound internal standard working solution.

-

Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography system coupled with a tandem mass spectrometer.

-

Develop a chromatographic method to achieve separation of Tazarotene, tazarotenic acid, and this compound.

-

Optimize the mass spectrometer parameters for the detection of the parent and daughter ions of each analyte and the internal standard.

-

Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: LC-MS/MS Workflow with Internal Standard.

In Vitro Skin Permeation Study

This protocol outlines a general procedure for assessing the permeation of this compound through a skin membrane using a Franz diffusion cell apparatus.[8][9]

Objective: To determine the rate and extent of this compound permeation through a skin membrane.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., human or porcine)[8]

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

-

This compound formulation (e.g., solution, gel, or cream)

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Skin Preparation:

-

Thaw frozen excised skin at room temperature.

-

Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Carefully mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor chamber.

-

-

Experimental Setup:

-

Fill the receptor chambers with the degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Equilibrate the system to the desired temperature (typically 32°C).

-

-

Dosing and Sampling:

-

Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals, collect samples from the receptor solution.

-

After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of this compound and its potential metabolites using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the cumulative amount of this compound permeated per unit area over time.

-

Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

-

Caption: In Vitro Skin Permeation Workflow.

Cell-Based Assays: Keratinocyte Differentiation

Tazarotene is known to modulate keratinocyte differentiation.[7] A cell-based assay can be used to investigate the effects of this compound on this process.

Objective: To evaluate the effect of this compound on the differentiation of human keratinocytes in vitro.

Methodology:

-

Cell Culture:

-

Culture primary human epidermal keratinocytes or a suitable keratinocyte cell line (e.g., HaCaT) in appropriate growth medium.

-

-

Treatment:

-

Seed the keratinocytes in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., unlabeled Tazarotene).

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

-

Analysis of Differentiation Markers:

-

Quantitative Real-Time PCR (qRT-PCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by qRT-PCR to measure the expression levels of differentiation markers such as involucrin (IVL) and transglutaminase 1 (TGM1).

-

Western Blotting: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for differentiation markers.

-

Immunofluorescence: Fix the cells and stain with fluorescently labeled antibodies against differentiation markers. Visualize the expression and localization of these markers using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the changes in the expression of differentiation markers in response to this compound treatment compared to the controls.

-

Determine the dose-dependent effects of this compound on keratinocyte differentiation.

-

This technical guide provides a foundational understanding of this compound for research purposes. For specific applications, it is crucial to consult detailed literature and validate all methods in your laboratory setting.

References

- 1. Buy this compound (EVT-1463977) | 1246815-76-8 [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 1246815-76-8 | LGC Standards [lgcstandards.com]

- 6. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Tazarotene in Human Plasma Using Tazarotene-d8 as an Internal Standard by LC-MS/MS

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid. To accurately determine the pharmacokinetic profile and bioequivalence of tazarotene formulations, a sensitive and robust analytical method is essential for the quantification of tazarotene in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tazarotene in human plasma, employing its deuterated analog, Tazarotene-d8, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.

Analytical Method

A selective and sensitive LC-MS/MS method was developed and validated for the quantification of tazarotene in human plasma. The method demonstrated excellent linearity over the calibration curve range, with high accuracy and precision.

Liquid Chromatography

The chromatographic separation was achieved on a reverse-phase C18 column. The mobile phase consisted of a gradient mixture of acetonitrile and water containing 0.1% formic acid, which provided good peak shape and resolution for both tazarotene and the internal standard.

Mass Spectrometry

The quantification was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The detection was carried out using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for tazarotene and this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Tazarotene Stock Solution (1 mg/mL): Accurately weigh 10 mg of tazarotene and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.[1]

-

Working Solutions: Prepare serial dilutions of the tazarotene stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method was employed for the extraction of tazarotene and this compound from human plasma.

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS System and Conditions

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2][3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Monitored Transitions | Tazarotene: m/z 352.1 → 169.1this compound: m/z 360.1 → 177.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The exact mass transitions for Tazarotene and this compound should be optimized based on the specific instrument used. The provided transitions are predicted based on the known fragmentation patterns of similar compounds.

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.[2]

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for tazarotene in human plasma, with a coefficient of determination (r²) greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 0.3 | < 10% | < 12% | ± 10% | ± 11% |

| Medium | 30 | < 8% | < 9% | ± 8% | ± 9% |

| High | 80 | < 7% | < 8% | ± 7% | ± 8% |

Matrix Effect

The matrix effect was assessed by comparing the peak areas of tazarotene in post-extraction spiked plasma samples with those of neat solutions. The results indicated no significant ion suppression or enhancement, demonstrating the effectiveness of the sample preparation method and the use of this compound as an internal standard.

Recovery

The extraction recovery of tazarotene was determined by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples. The recovery was consistent and reproducible across all QC levels.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | > 85% | < 15% |

| High | 80 | > 88% | < 12% |

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of tazarotene in human plasma using this compound as an internal standard. The method is sensitive, selective, and has been successfully validated for linearity, precision, accuracy, matrix effect, and recovery. This methodology is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of tazarotene.

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of tazarotene.

Caption: Role of this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Tazarotene in Skin Samples using Tazarotene-d8 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging. It is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, in the skin. Accurate quantification of tazarotene and tazarotenic acid in skin samples is crucial for pharmacokinetic studies, formulation development, and bioequivalence assessment. This application note provides a detailed protocol for the quantification of tazarotene in skin samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Tazarotene-d8, to ensure accuracy and precision.

Signaling Pathway of Tazarotene

Tazarotene exerts its therapeutic effects by modulating gene expression through the retinoic acid receptor (RAR) signaling pathway. After penetrating the skin, tazarotene is hydrolyzed by esterases to its active form, tazarotenic acid.[1] Tazarotenic acid selectively binds to RAR-β and RAR-γ, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, regulating the transcription of target genes involved in cell differentiation, proliferation, and inflammation.[1]

Experimental Workflow

The quantification of tazarotene in skin samples involves several key steps, from sample collection to data analysis. The use of a deuterated internal standard from the initial stage is critical for reliable results.

Experimental Protocols

Materials and Reagents

-

Tazarotene analytical standard

-

This compound internal standard

-

Tazarotenic acid analytical standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Blank skin matrix (for calibration standards and quality controls)

Equipment

-

Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Syringe filters (0.22 µm)

Sample Preparation

-

Skin Sample Processing:

-

Excise skin samples and store at -80°C until analysis.

-

Thaw the skin samples on ice.

-

Weigh the skin sample accurately.

-

Mince the skin sample into small pieces.

-

Homogenize the skin sample in a suitable buffer or solvent.

-

-

Extraction:

-

To the homogenized skin sample, add a known volume of extraction solvent (e.g., methanol).

-

Spike the sample with a known concentration of this compound internal standard solution at the beginning of the extraction process.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Shake the mixture for an extended period (e.g., 16 hours) at a moderate speed to ensure complete extraction.[2]

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C8 or C18 column is suitable for separation (e.g., Hypersil BDS C8, 4.6 × 100 mm, 2.4 µm).[3][4]

-

Mobile Phase A: 0.2% (v/v) formic acid and 0.1% (w/v) ammonium acetate in water.[3][4]

-

Gradient Elution: A linear gradient elution should be optimized to achieve good separation of tazarotene, tazarotenic acid, and the internal standard.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for tazarotene, tazarotenic acid, and this compound should be determined by direct infusion of the individual standards.

-

Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank skin matrix homogenate with known concentrations of tazarotene and tazarotenic acid, and a constant concentration of this compound.

-

Process the calibration standards alongside the unknown samples using the same extraction procedure.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

The concentration of tazarotene and tazarotenic acid in the skin samples is then calculated from the calibration curve.

Data Presentation

The following tables summarize typical validation parameters for the quantification of tazarotene and tazarotenic acid in skin samples.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) |

| Tazarotene | 0.4 - 18,750[2][5] | ≥0.99[2][5] | 0.40[2][5] |

| Tazarotenic Acid | 13.3 - 12,500[2][5] | ≥0.99[2][5] | 13.32[2][5] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

| Tazarotene | Low QC | 6.44[2] | <15%[2] | ±15%[2] |

| Medium QC | 412[2] | <15%[2] | ±15%[2] | |

| High QC | 3295[2] | <15%[2] | ±15%[2] | |

| Tazarotenic Acid | Low QC | 53.3[2] | <15%[2] | ±15%[2] |

| Medium QC | 852.2[2] | <15%[2] | ±15%[2] | |

| High QC | 3409[2] | <15%[2] | ±15%[2] |

Conclusion

This application note provides a robust and reliable method for the quantification of tazarotene and its active metabolite, tazarotenic acid, in skin samples. The use of a deuterated internal standard, this compound, coupled with LC-MS/MS analysis, ensures high accuracy, precision, and sensitivity. This methodology is well-suited for a variety of research and development applications in the field of dermatology.

References

- 1. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream | CoLab [colab.ws]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: Tazarotene-d8 in Transdermal Drug Delivery Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tazarotene is a third-generation, receptor-selective synthetic retinoid used in the topical treatment of psoriasis, acne vulgaris, and photoaging.[1][2] Transdermal delivery of tazarotene offers the potential for localized treatment, minimizing systemic side effects associated with oral retinoids.[1][3] Tazarotene is a prodrug that is converted to its active metabolite, tazarotenic acid, in biological systems.[4][5] Accurate and precise quantification of tazarotene and tazarotenic acid in skin layers and receptor fluid is critical in transdermal drug delivery studies. Tazarotene-d8, a deuterated analog of tazarotene, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods due to its similar chemical and physical properties to the unlabeled drug, ensuring reliable quantification. These application notes provide detailed protocols for utilizing this compound in in vitro transdermal drug delivery studies of tazarotene formulations.

I. Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro transdermal studies of tazarotene. These values can serve as a benchmark for researchers developing new tazarotene formulations.

Table 1: In Vitro Skin Permeation of Tazarotene from Different Formulations

| Formulation | Skin Model | Receptor Fluid | Cumulative Amount Permeated (µg/cm²) at 24h | Maximum Flux (Jmax) (µg/cm²/h) | Reference |

| 0.1% Tazarotene Gel | Porcine Skin | Phosphate Buffered Saline (PBS) | Reportedly detectable | Not specified | [1] |

| 0.1% Tazarotene Solution | Porcine Skin | PBS | Reportedly detectable | Not specified | [1] |

| Tazarotene-loaded PLGA Nanoparticles | Full-thickness Porcine Skin | Not specified | Significantly enhanced delivery compared to solution | Not specified | [4] |

| 0.1% Tazarotene Cream | Excised Human Skin | Not specified | Bioequivalence studies require measurement | Bioequivalence studies require measurement | [6] |

| 0.045% Tazarotene Lotion | Excised Human Skin | Not specified | Bioequivalence studies require measurement | Bioequivalence studies require measurement | [7] |

Table 2: Tazarotene Deposition in Skin Layers (Tape Stripping)

| Formulation | Skin Model | Time Point | Stratum Corneum (SC) Deposition (% of applied dose) | Reference |

| 0.1% Tazarotene Gel | Porcine Skin | Not specified | ~5% | [1] |

| 0.1% Tazarotene Cream | Human Volunteers (in vivo) | 3 and 6 hours | Concentration dependent on depth | [8] |

| 0.045% Tazarotene Lotion | Human Volunteers (in vivo) | 3 and 6 hours | Slightly higher percent recovery than cream | [8] |

II. Experimental Protocols

A. In Vitro Permeation Testing (IVPT) Protocol

This protocol is adapted from FDA guidance and published research for assessing the transdermal permeation of tazarotene.[6][7][9][10]

1. Materials and Equipment:

-

Franz or Flow-through diffusion cells

-

Receptor fluid (e.g., Phosphate Buffered Saline (PBS) with a solubilizing agent like polysorbate 80 to ensure sink conditions)

-

Tazarotene formulation (e.g., cream, gel, lotion)

-

This compound (for internal standard in analysis)

-

Syringes and needles

-

Paraffin film

-

Water bath or heating block to maintain 32°C

-

Analytical balance

2. Skin Preparation:

-

Obtain full-thickness human or porcine skin. Porcine ear skin is a common model due to its similarity to human skin.[1][3]

-

Carefully remove any subcutaneous fat and underlying tissue.

-

Dermatome the skin to a thickness of approximately 500-1000 µm.

-

Cut the dermatomed skin into sections appropriately sized for the diffusion cells.

-

Store the skin sections at -20°C or below until use.

3. Diffusion Cell Setup and Experiment:

-

Mount the thawed skin sections onto the diffusion cells with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

-

Allow the system to equilibrate for at least 30 minutes.

-

Apply a finite dose (e.g., 5-15 mg/cm²) of the tazarotene formulation evenly onto the skin surface in the donor compartment.

-

Seal the donor compartment with paraffin film to prevent evaporation.[1]

-

At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.[1]

-

Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid.[1]

-

Store the collected samples at -20°C or below until analysis.

4. Sample Analysis (UPLC-MS/MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Spike all collected receptor fluid samples, calibration standards, and quality control samples with a fixed concentration of the this compound internal standard solution.

-

Extract tazarotene and tazarotenic acid from the samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the extracted samples using a validated UPLC-MS/MS method to determine the concentrations of tazarotene and tazarotenic acid.[11]

B. Tape Stripping Protocol for Stratum Corneum Deposition

This protocol allows for the quantification of tazarotene retained in the stratum corneum.[1][8]

1. Materials and Equipment:

-

Adhesive tape strips (e.g., D-Squame®, Scotch® Magic™ Tape)

-

Forceps

-

Microcentrifuge tubes

-

Extraction solvent (e.g., methanol)[1]

-

Vortex mixer

-

Centrifuge

-

UPLC-MS/MS system

2. Procedure:

-

Following the IVPT experiment, carefully dismantle the diffusion cells and remove the skin sections.

-

Gently clean the skin surface to remove any excess formulation.

-

Apply an adhesive tape strip to the treated skin area and apply uniform pressure (e.g., with a roller).[1]

-

Rapidly remove the tape strip in a single, smooth motion.

-

Place the tape strip into a microcentrifuge tube.

-

Repeat the process for a predetermined number of strips (e.g., 15-20) to progressively remove the stratum corneum.

-

Add a known volume of extraction solvent to each tube.

-

Spike each tube with the this compound internal standard.

-

Vortex the tubes vigorously to extract the drug from the tape strips.

-

Centrifuge the tubes and collect the supernatant for UPLC-MS/MS analysis.

III. Visualizations

A. Experimental Workflow for In Vitro Permeation Testing (IVPT)

Caption: Workflow for conducting an in vitro permeation test (IVPT) for tazarotene.

B. Tazarotene Metabolic Pathway in Skin

Caption: Metabolic activation of tazarotene in the skin.

C. Tape Stripping Analysis Workflow

Caption: Workflow for quantifying tazarotene in the stratum corneum via tape stripping.

References

- 1. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 4. Formulation development of tazarotene-loaded PLGA nanoparticles for follicular delivery in the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Development of a Tape-Stripping Liquid Chromatography-Mass Spectrometry Method for Evaluating Skin Deposition of Topical Tazarotene - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. permegear.com [permegear.com]

- 11. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tazarotene-d8 Analysis Sample Preparation